1-Methylpyrrolidine-2-carboxylic acid
Overview
Description
1-Methylpyrrolidine-2-carboxylic acid, also known as 1-methylproline, is a derivative of proline, an amino acid commonly found in proteins. This compound is characterized by its five-membered pyrrolidine ring with a carboxylic acid group and a methyl group attached to the nitrogen atom. It has the molecular formula C6H11NO2 and a molecular weight of 129.16 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methylpyrrolidine-2-carboxylic acid can be synthesized through various methods. One common approach involves the alkylation of proline derivatives. For instance, the reaction of proline with methyl iodide in the presence of a base such as sodium hydroxide can yield 1-methylproline . Another method involves the reductive amination of pyrrolidine-2-carboxylic acid with formaldehyde and a reducing agent like sodium cyanoborohydride .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar methods as described above. The choice of method depends on factors such as cost, yield, and purity requirements. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions: 1-Methylpyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, where the carboxylic acid group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Various nucleophiles, such as amines or alcohols, under acidic or basic conditions.
Major Products Formed:
Oxidation: Ketones, aldehydes
Reduction: Alcohols
Substitution: Amides, esters
Scientific Research Applications
1-Methylpyrrolidine-2-carboxylic acid has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 1-methylpyrrolidine-2-carboxylic acid involves its interaction with various molecular targets and pathways. As a proline derivative, it can influence protein folding and stability by inducing conformational changes in proline-rich regions of proteins. This can affect protein-protein interactions, enzyme activity, and signal transduction pathways .
Comparison with Similar Compounds
Proline: The parent compound, differing only by the absence of the methyl group on the nitrogen atom.
Pyrrolidine-2-carboxylic acid: Lacks the methyl group on the nitrogen atom.
Methylpyrrolidine-2-carboxylate: An ester derivative of 1-methylpyrrolidine-2-carboxylic acid.
Uniqueness: this compound is unique due to the presence of the methyl group on the nitrogen atom, which can influence its chemical reactivity and biological activity. This structural modification can enhance its stability and alter its interaction with molecular targets compared to its analogs .
Properties
IUPAC Name |
1-methylpyrrolidine-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c1-7-4-2-3-5(7)6(8)9/h5H,2-4H2,1H3,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWLQUGTUXBXTLF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC1C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10274275 | |
Record name | 1-methylpyrrolidine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10274275 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
68078-09-1 | |
Record name | 1-methylpyrrolidine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10274275 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-methylpyrrolidine-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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